molecular formula C12H7F3O3 B2365947 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306935-95-5

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde

Cat. No.: B2365947
CAS No.: 306935-95-5
M. Wt: 256.18
InChI Key: LBJZZWLTGZUKKC-UHFFFAOYSA-N
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Description

Chemical Name: 5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde Synonyms: 5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde, ZINC00124980, AC1LF2AY, CTK7H9653 . CAS Registry Number: 306935-95-5 . Molecular Formula: C₁₂H₇F₃O₃ Molecular Weight: 256.18 g/mol.

This compound consists of a furan ring substituted at the 5-position with a 4-(trifluoromethoxy)phenyl group and a formyl (-CHO) group at the 2-position. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity. It is commercially available through multiple suppliers , suggesting its utility in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZZWLTGZUKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants on the Phenyl Ring

Trifluoromethyl vs. Trifluoromethoxy Derivatives
  • 5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde CAS: 55377-77-0 . Molecular Formula: C₁₂H₇F₃O₂. Key Difference: Replaces -OCF₃ with -CF₃. Its stronger electron-withdrawing nature may alter reactivity in electrophilic substitutions .
Positional Isomers
  • 5-[3-(Trifluoromethoxy)phenyl]-2-furaldehyde
    • CAS : 306935-96-6 .
    • Key Difference : The -OCF₃ group is in the meta position on the phenyl ring.
    • Impact : Meta substitution may disrupt conjugation effects compared to para substitution, affecting electronic distribution and intermolecular interactions (e.g., hydrogen bonding) .
Halogen-Substituted Analogs
  • 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde CAS: Not explicitly listed (referenced in ). Key Features: Incorporates bromine and -CF₃ groups. Impact: Bromine’s steric bulk and electronegativity could influence crystal packing and bioavailability .

Heterocyclic Core Modifications

Oxazole Derivatives
  • 5-[4-(Trifluoromethoxy)phenyl]oxazole CAS: 1227954-44-0 . Molecular Formula: C₁₀H₆F₃NO₂. Molecular Weight: 229.15 g/mol . Key Difference: Replaces the furan ring with oxazole.
Nitrophenyl Derivatives
  • 5-(4-Nitrophenyl)-2-furaldehyde CAS: Not explicitly listed (referenced in ). Key Difference: Substitutes -OCF₃ with -NO₂. Impact: The nitro group (-NO₂) is highly electron-withdrawing, likely increasing reactivity toward nucleophilic attacks compared to -OCF₃ .

Complex Derivatives with Extended Functionality

  • 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde CAS: 231278-84-5 . Molecular Formula: C₂₆H₁₇ClFN₃O₃. Key Features: Incorporates a quinazoline moiety and a 3-fluorobenzyloxy group.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number
5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde -OCF₃ (para) C₁₂H₇F₃O₃ 256.18 306935-95-5
5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde -CF₃ (para) C₁₂H₇F₃O₂ 240.18 55377-77-0
5-[3-(Trifluoromethoxy)phenyl]-2-furaldehyde -OCF₃ (meta) C₁₂H₇F₃O₃ 256.18 306935-96-6
5-[4-(Trifluoromethoxy)phenyl]oxazole Oxazole core C₁₀H₆F₃NO₂ 229.15 1227954-44-0

Table 2: Hypothetical Property Comparison Based on Substituents

Substituent Electron Effect Predicted Solubility Likely Reactivity
-OCF₃ (para) Strong EWG, polar Moderate in polar solvents Electrophilic aromatic substitution hindered
-CF₃ (para) Strong EWG, less polar Low in polar solvents Enhanced stability toward oxidation
-NO₂ (para) Very strong EWG Low in polar solvents High reactivity in nucleophilic additions
Oxazole core Introduces basic N High in acidic media Hydrogen bonding with proteins

Research Implications and Gaps

  • Synthetic Applications : The para-substituted -OCF₃ group may favor regioselective reactions in drug intermediates .
  • Crystallography : Differences in substituent positions (meta vs. para) could influence crystal packing via hydrogen bonding, as per graph set analysis .

Biological Activity

5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a furaldehyde moiety substituted with a trifluoromethoxy group on a phenyl ring. Its unique structure contributes to its biological properties, including potential anticancer activity and interactions with various biochemical pathways.

Chemical Structure

ComponentDescription
Furaldehyde A five-membered aromatic ring with an aldehyde group.
Trifluoromethoxy Group A phenyl ring substituted with a -CF3O group that enhances lipophilicity and stability.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is significant for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Signal Transduction Modulation : The compound can modulate various signaling pathways, including those related to cell survival and apoptosis.

Case Study: Antitumor Activity

A study conducted on the effect of this compound on the FaDu hypopharyngeal tumor cells demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of the control group, suggesting enhanced efficacy against these cancer cells.

Absorption and Distribution

The absorption of this compound is influenced by its lipophilic nature due to the trifluoromethoxy substitution, allowing for better membrane permeability.

Metabolic Pathways

This compound undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that retain or enhance its biological activity.

Toxicological Profile

Preliminary studies indicate that while low doses exhibit minimal toxicity, higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Data Summary Table

Biological ActivityObservationsReferences
Anticancer Activity Significant inhibition of tumor cell proliferation; induction of apoptosis
Enzyme Inhibition Potential inhibition of metabolic enzymes involved in cell survival
Toxicity Profile Dose-dependent toxicity; higher doses linked to liver and kidney damage

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